Methyl 2-amino-4,4-dimethylhexanoate
Description
Methyl 2-amino-4,4-dimethylhexanoate (C₉H₁₉NO₂) is an aliphatic ester featuring an amino group at the second carbon and two methyl branches at the fourth carbon of the hexanoate backbone. The compound’s amino and ester functionalities suggest utility in pharmaceutical intermediates or agrochemicals, though specific studies remain sparse .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-9(2,3)6-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
IVHVSZVXDZRCLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-dimethylhexanoate can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with an appropriate alkyl halide under basic conditions. The resulting product is then subjected to hydrolysis and esterification to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and nickel complexes to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amino esters .
Scientific Research Applications
Methyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which Methyl 2-amino-4,4-dimethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can participate in various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-amino-4,4-dimethylhexanoate with structurally related compounds:
Key Observations:
- Amino vs. Dimethylamino Groups: The primary amino group in this compound may enhance hydrogen-bonding capacity compared to the tertiary amine in 2-(dimethylamino)ethyl hexanoate, influencing solubility and reactivity .
- Aliphatic vs. Aromatic Backbones: Unlike Methyl 2-amino-4,5-difluorobenzoate (aromatic), the aliphatic structure of the target compound may reduce conjugation effects, altering stability and electronic properties .
- Branched vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
